physicochemical properties of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
physicochemical properties of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the core , a coumarin derivative with significant potential in drug discovery and development. As a Senior Application Scientist, this document synthesizes theoretical predictions with established experimental protocols to serve as a vital resource for researchers, chemists, and drug development professionals. We delve into the compound's chemical identity, a plausible synthetic pathway, and detailed methodologies for determining critical parameters such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa). Furthermore, this guide outlines the principles and expected outcomes of spectroscopic analysis, including NMR, Mass Spectrometry, and UV-Vis, to ensure structural integrity and purity. The causality behind each experimental choice is explained to provide a deeper understanding of the characterization process. All quantitative data are summarized in structured tables, and key workflows are visualized through diagrams to facilitate comprehension and application in a laboratory setting.
Introduction: The Significance of Coumarin Derivatives in Drug Discovery
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring heterocyclic compounds renowned for their broad spectrum of biological activities. Structurally related compounds are known to possess antioxidant properties, making them valuable candidates for developing therapeutics against oxidative stress-related diseases in fields such as oncology and cardiology.[1] The title compound, 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, combines the core coumarin scaffold with a propanoic acid moiety. This addition is significant, as the carboxylic acid group can modulate the molecule's solubility, ionization state, and potential for hydrogen bonding, all of which are critical factors influencing pharmacokinetic and pharmacodynamic profiles.
A thorough understanding of this molecule's physicochemical properties is paramount for its advancement as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and are foundational for formulation development and dosage form design. This guide provides the necessary theoretical framework and practical protocols to fully characterize this promising compound.
Chemical Identity and Computed Properties
A precise understanding of the molecular structure is the starting point for all subsequent analysis. The key identifiers and computationally predicted properties, based on structurally similar molecules, are summarized below. These values provide an initial assessment of the molecule's drug-likeness.
Chemical Structure:
| Property | Value | Source |
| IUPAC Name | 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | - |
| Molecular Formula | C₁₅H₁₆O₅ | Calculated |
| Molecular Weight | 276.28 g/mol | Calculated |
| Hydrogen Bond Donors | 1 | Computed (based on similar structures)[2] |
| Hydrogen Bond Acceptors | 5 | Computed (based on similar structures)[2] |
| XLogP3 (Predicted) | ~2.5 - 3.5 | Estimated based on similar structures[2] |
| Topological Polar Surface Area (TPSA) | 79.9 Ų | Calculated |
Proposed Synthesis and Purification Workflow
The synthesis of the title compound can be logically proposed via a Williamson ether synthesis, a robust and widely used method for forming ethers. This would be followed by saponification to yield the final carboxylic acid.
Rationale: This two-step approach is efficient. It begins with the alkylation of the phenolic hydroxyl group of 7-hydroxy-4-propyl-2H-chromen-2-one, which is a common and high-yielding reaction. Using an ethyl ester of 2-bromopropanoate protects the carboxylic acid during this step. The subsequent base-mediated hydrolysis (saponification) is a standard and effective method for converting an ester to a carboxylic acid.
Caption: Proposed two-step synthesis and purification workflow.
Physicochemical Property Determination: Experimental Protocols
The following sections detail the experimental protocols for characterizing the key physicochemical properties of the title compound.
Solubility Profile
Causality: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. Testing solubility in acidic and basic media is essential because the compound has a carboxylic acid group, making its ionization state—and thus solubility—highly pH-dependent.
Experimental Protocol: Qualitative pH-Dependent Solubility
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Preparation: Label four microcentrifuge tubes: "Water," "5% HCl," "5% NaOH," and "5% NaHCO₃."
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Dispensing: Add approximately 1-2 mg of the compound to each tube.
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Solvent Addition: Add 0.5 mL of the corresponding solvent to each tube.
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Agitation: Vortex each tube vigorously for 30 seconds.
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Observation: Visually inspect for dissolution against a dark background. If not fully dissolved, add another 0.5 mL of solvent and vortex again.
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Recording: Record the compound as "Soluble," "Partially Soluble," or "Insoluble" for each condition.
Rationale for Reagents:
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Water: Establishes baseline solubility of the neutral form.
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5% HCl: An acidic environment ensures the carboxylic acid is fully protonated (neutral). Insoluble behavior is expected.
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5% NaOH: A strong base deprotonates the carboxylic acid, forming a highly polar and water-soluble carboxylate salt.[3] Solubility is expected.
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5% NaHCO₃: A weak base that will only dissolve strong acids. This test helps differentiate the carboxylic acid from less acidic groups like phenols.[3] Solubility is expected, confirming the presence of the carboxylic acid.
Caption: Decision workflow for qualitative solubility testing.
Lipophilicity (LogP) Determination
Causality: Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[4] It is a key predictor of membrane permeability and is a component of frameworks like Lipinski's Rule of Five, which assesses the oral bioavailability of a drug candidate.[5] The octanol-water partition coefficient (P) is the standard measure, typically expressed as LogP.
Experimental Protocol: Shake-Flask Method for LogP
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System Preparation: Prepare a biphasic system by mixing equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate to ensure mutual saturation.
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Standard Solution: Prepare a stock solution of the compound in the aqueous phase (water pre-saturated with n-octanol) at a known concentration (e.g., 1 mg/mL). Measure its initial absorbance (A_initial) at the predetermined λmax using a UV-Vis spectrophotometer.
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Partitioning: In a vial, combine a known volume of the standard aqueous solution (e.g., 5 mL) with an equal volume of the organic phase (n-octanol pre-saturated with water).
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Equilibration: Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.
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Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
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Measurement: Carefully remove a sample from the aqueous layer. Measure its final absorbance (A_final) at λmax.
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Calculation:
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Calculate the final concentration in the aqueous phase [C_aq] using the Beer-Lambert law: [C_aq] = [C_initial] * (A_final / A_initial).
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Calculate the concentration in the organic phase [C_org] by mass balance: [C_org] = ([C_initial] - [C_aq]).
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Calculate LogP: LogP = log₁₀([C_org] / [C_aq]) .
-
Caption: Experimental workflow for LogP determination by the Shake-Flask method.
Acid Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a compound with a carboxylic acid, the pKa is critical for predicting its charge state in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.4), which directly impacts absorption and solubility.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture like methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate and insert a pH electrode connected to a pH meter.
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Titration: Slowly add a standardized titrant (e.g., 0.01 M NaOH) in small, precise increments (e.g., 0.1 mL) using a burette.
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Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Equivalence Point: Continue the titration past the equivalence point, which is observed as a sharp inflection in the pH curve.
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pKa Determination: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point) is equal to the pKa of the carboxylic acid.
Spectroscopic Analysis for Structural Confirmation
Causality: A suite of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized compound and assess its purity. Each technique provides a unique piece of structural information.
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
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Expected Signals:
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Aromatic Protons (Coumarin Ring): Several signals between δ 6.5-8.0 ppm.
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Propyl Group (CH₃-CH₂-CH₂-): A triplet around δ 0.9-1.1 ppm (CH₃), a sextet around δ 1.6-1.8 ppm (CH₂), and a triplet around δ 2.7-2.9 ppm (CH₂ attached to the ring).
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Propanoic Acid Moiety (-O-CH(CH₃)-COOH): A doublet around δ 1.5-1.7 ppm (CH₃), a quartet around δ 4.8-5.0 ppm (CH), and a broad singlet for the acidic proton (COOH) typically above δ 10 ppm.
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-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies the number of unique carbon atoms in the molecule.
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Expected Signals:
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Carbonyl Carbons (C=O): Two signals in the δ 160-180 ppm range (one for the coumarin lactone, one for the carboxylic acid).
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Aromatic/Olefinic Carbons: Multiple signals in the δ 100-160 ppm range.
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Aliphatic Carbons: Signals for the propyl and propanoic acid carbons in the δ 10-70 ppm range.
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-
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Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural information through fragmentation patterns.[6][7]
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Expected Results (ESI-): The most prominent ion should be the deprotonated molecule [M-H]⁻ at m/z 275.27.
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Fragmentation: Common fragmentation pathways for coumarins involve the loss of CO (28 Da) from the pyrone ring.[8]
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Summary of Physicochemical Properties
| Parameter | Predicted Value / Expected Outcome | Experimental Method |
| Molecular Weight | 276.28 g/mol | Mass Spectrometry (MS) |
| Solubility (Water) | Insoluble / Sparingly Soluble | Visual Inspection |
| Solubility (5% HCl) | Insoluble | Visual Inspection |
| Solubility (5% NaOH) | Soluble | Visual Inspection |
| Solubility (5% NaHCO₃) | Soluble | Visual Inspection |
| LogP | 2.5 - 3.5 | Shake-Flask Method |
| pKa | ~3.5 - 4.5 (for the carboxylic acid) | Potentiometric Titration |
| ¹H NMR | Signals consistent with aromatic, propyl, and propanoic acid protons. | 400/500 MHz NMR Spectroscopy |
| MS (ESI-) | [M-H]⁻ ion at m/z 275.27 | LC-MS |
Conclusion
The comprehensive physicochemical characterization of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a critical step in evaluating its potential as a therapeutic agent. This guide outlines a logical and robust framework for this characterization, from synthesis to detailed analysis. The compound is predicted to be a weakly acidic molecule with moderate lipophilicity and pH-dependent aqueous solubility. These properties are favorable for a potential drug candidate but must be confirmed through the rigorous experimental protocols detailed herein. The data generated from these studies will provide the foundational knowledge required for subsequent stages of drug development, including formulation, in vitro screening, and pharmacokinetic studies.
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